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molecular formula C19H34O5 B3136278 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid CAS No. 413624-71-2

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

Cat. No. B3136278
M. Wt: 342.5 g/mol
InChI Key: NHVXRVOYVVPVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497301B2

Procedure details

Under nitrogen atmosphere, sodium borohydride (0.06 g, 1.6 mmol) was added to a stirred solution of 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid (1.18 g, 3.4 mmol) in methanol (50 mL) at 0° C. The reaction progress was monitored by thin layer chromatography (silica; hexanes:ethyl acetate=50:50). Additional sodium borohydride was added after 1 h (0.48 g, 13 mmol). After 8 h, the reaction mixture was hydrolyzed with water (50 mL) and acidified with concentrated hydrochloric acid (3 mL) to pH 1. The solution was diluted with water (50 mL) and extracted with dichloromethane (4×25 mL). The combined organic layers were washed with saturated sodium chloride solution (2×30 mL), dried over magnesium sulfate, concentrated in vacuo, and dried in high vacuo to give 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid (0.7 g, 60%) as a very viscous oil. NMR (300 MHz, CDCl3/TMS): δ (ppm): 7.42 (br. s, 3H), 3.59 (br. s, 1H), 1.65-1.00 (m, 20H), 1.18 (s, 12H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm): 184.5, 71.8, 42.1, 40.5, 37.0, 29.8, 25.2, 25.1, 24.9, 24.8. HRMS (FAB): Calcd. for C19H37O5 (MH+): 345.2635. found: 345.2646. HPLC: 83.8% purity.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[O:3]=[C:4]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([CH3:26])([CH3:25])[C:22]([OH:24])=[O:23])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([CH3:15])([CH3:14])[C:11]([OH:13])=[O:12].C(OCC)(=O)C.Cl>CO.O>[OH:3][CH:4]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([CH3:26])([CH3:25])[C:22]([OH:24])=[O:23])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([CH3:15])([CH3:14])[C:11]([OH:13])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
0.06 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.18 g
Type
reactant
Smiles
O=C(CCCCCC(C(=O)O)(C)C)CCCCCC(C(=O)O)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium chloride solution (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried in high vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC(CCCCCC(C(=O)O)(C)C)CCCCCC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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